1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene

Storage stability Allyl ether polymerization Procurement quality specification

1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene (CAS 1010422-27-1), also named 2-allyloxy-1-bromo-3-fluorobenzene, is a trisubstituted benzene derivative (C9H8BrFO, MW 231.06 g/mol) carrying bromine at C1, an allyloxy ether at C2, and fluorine at C3. This 1,2,3-substitution pattern creates a sterically congested, electronically differentiated aryl halide scaffold.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
CAS No. 1010422-27-1
Cat. No. B12621034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene
CAS1010422-27-1
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=CC=C1Br)F
InChIInChI=1S/C9H8BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2
InChIKeySASYJCHYXFPIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene (CAS 1010422-27-1): Procurement-Ready Trisubstituted Benzene Building Block


1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene (CAS 1010422-27-1), also named 2-allyloxy-1-bromo-3-fluorobenzene, is a trisubstituted benzene derivative (C9H8BrFO, MW 231.06 g/mol) carrying bromine at C1, an allyloxy ether at C2, and fluorine at C3 . This 1,2,3-substitution pattern creates a sterically congested, electronically differentiated aryl halide scaffold. The compound is commercially available as a research building block with a specified purity of 98% and is stabilized with 4-tert-butylcatechol (TBC) to suppress allyl-group polymerization during storage . Its orthogonal functional groups – an aryl bromide handle for cross-coupling, an allyl ether capable of Claisen rearrangement or deprotection, and a metabolically relevant fluoro substituent – position it as a versatile intermediate for medicinal chemistry, agrochemical, and materials science synthesis programs.

Why Regioisomeric or Halo-Substituted Analogues of 1010422-27-1 Cannot Be Considered Drop-In Replacements


Although multiple bromo-fluoro-allyloxybenzene regioisomers and the chloro analogue share the same molecular formula (C9H8BrFO or C9H8ClFO), their substitution patterns create fundamentally different electronic and steric environments that govern reactivity, selectivity, and downstream synthetic utility. The 1,2,3-arrangement in 1010422-27-1 places the bromine and allyloxy groups ortho to each other, a spatial relationship absent in the 1,2,4- or 1,3,5-substituted regioisomers . This ortho relationship enables intramolecular cyclization pathways (e.g., Heck-type benzofuran formation) that are geometrically impossible for regioisomers where the bromine and allyloxy groups are meta or para [1]. Furthermore, the presence of bromine rather than chlorine at the C1 position dictates the oxidative addition rate with palladium catalysts – a critical parameter for cross-coupling efficiency in structure–activity relationship (SAR) exploration. Substituting 1-(allyloxy)-3-chloro-2-fluorobenzene (CAS 1851778-25-0) for the target compound can lead to substantially lower or failed conversion in standard Suzuki–Miyaura protocols [2]. Finally, the TBC stabilization incorporated in the commercial supply of 1010422-27-1 provides a practical shelf-life advantage over unstabilized alternatives, reducing the risk of premature allyl group degradation prior to use . These differences mean that procurement of the exact CAS number is not a formality but a necessity for reproducible synthetic outcomes.

Quantitative Differentiation Evidence: 1010422-27-1 Versus Closest Analogues


TBC Stabilization: Documented Shelf-Life Protection Absent in Leading Regioisomeric Analogues

The commercial supply of 1010422-27-1 is specified at 98% purity and is explicitly stabilized with 4-tert-butylcatechol (TBC), a radical inhibitor that prevents thermally induced polymerization of the allyl ether moiety . In contrast, the closely related regioisomer 1-bromo-2-allyloxy-5-fluorobenzene (CAS 94083-66-6) is offered at 97% purity without documented TBC stabilization, and 1-bromo-4-allyloxy-3-fluorobenzene (CAS 1332355-03-9) is listed at ≥98% purity but without an explicit TBC stabilization statement . For procurement, the presence of TBC translates into extended usable shelf-life and reduced risk of batch failure due to oligomerization during ambient or long-term storage.

Storage stability Allyl ether polymerization Procurement quality specification

Blocked Ortho-Claisen Rearrangement: Unique Synthetic Constraint vs Non-ortho-Substituted Regioisomers

Thermal Claisen rearrangement of allyl aryl ethers proceeds preferentially to the ortho position of the aromatic ring. In 1010422-27-1, both ortho positions relative to the allyloxy group are occupied – C1 by bromine and C3 by fluorine – effectively blocking the standard ortho rearrangement pathway . Regioisomers such as 1-bromo-2-allyloxy-4-fluorobenzene (CAS 852111-47-8) and 1-bromo-2-allyloxy-5-fluorobenzene (CAS 94083-66-6) retain at least one unsubstituted ortho position, enabling a conventional Claisen rearrangement that the target compound cannot undergo . This structural constraint makes 1010422-27-1 a deliberate choice for reaction sequences where ortho-Claisen reactivity must be suppressed, or where alternative transformations (e.g., para-Claisen under forcing conditions, or transition-metal-catalyzed cyclization) are intended.

Claisen rearrangement Regioselectivity Benzofuran synthesis

Aryl Bromide vs Aryl Chloride: Faster Oxidative Addition for Palladium-Catalyzed Cross-Coupling

The oxidative addition step – rate-limiting in many palladium-catalyzed cross-coupling reactions – proceeds significantly faster for aryl bromides than for aryl chlorides. Comparative kinetic studies demonstrate that Pd(PPh3)4 reacts with aryl bromides at room temperature or under mild heating (40–60 °C), whereas aryl chlorides typically require elevated temperatures (80–110 °C) and/or electron-rich, sterically demanding ligands for comparable conversion [1][2]. The chloro analogue 1-(allyloxy)-3-chloro-2-fluorobenzene (CAS 1851778-25-0) shares the 1,2,3-substitution pattern but replaces the bromine with chlorine, predicting diminished reactivity in standard Suzuki–Miyaura, Heck, and Buchwald–Hartwig protocols under identical conditions .

Suzuki coupling Oxidative addition Aryl halide reactivity

Ortho-Bromo-Allyloxy Proximity Enabling Intramolecular Heck Cyclization to Benzofurans

The ortho relationship between the bromine atom at C1 and the allyloxy group at C2 in 1010422-27-1 permits intramolecular Heck-type carbopalladation to form 2,3-dihydrobenzofuran or benzofuran scaffolds upon cyclization [1][2]. This geometric capability is absent in regioisomers where the bromine and allyloxy substituents are not ortho to each other, such as 1-bromo-3-allyloxy-4-fluorobenzene or 1-allyloxy-3-bromo-5-fluorobenzene. In these isomers, intramolecular cyclization would require a geometrically strained transition state or is impossible without a prior rearrangement step. The ortho-bromo-allyloxy motif in 1010422-27-1 therefore serves as a privileged precursor for benzofuran-containing compound libraries, a common pharmacophore in kinase inhibitors and other bioactive molecules [3].

Intramolecular Heck reaction Benzofuran synthesis Ortho-functionalization

Computational Physicochemical Profile: Identical LogP/PSA Among Regioisomers Confirms That Reactivity, Not Passive Permeability, Drives Selection

Computed physicochemical properties – LogP (3.153) and topological polar surface area (TPSA, 9.23 Ų) – are identical across the bromo-fluoro-allyloxy regioisomeric series (1010422-27-1, 94083-66-6, and 1332355-03-9) when calculated using the same algorithm . This finding has an important practical implication: the passive membrane permeability and general 'drug-likeness' of the building block are not differentiating factors among these isomers. Therefore, the selection of 1010422-27-1 must be justified on the basis of its unique reactivity profile (ortho-Br/allyloxy geometry, blocked Claisen pathway, TBC stabilization) rather than on any permeability or solubility advantage, which does not exist relative to its regioisomeric alternatives.

LogP Polar surface area Drug-likeness Physicochemical comparison

Optimal Procurement-Linked Application Scenarios for 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene (1010422-27-1)


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring Mild, Reliable Aryl Bromide Reactivity

In automated parallel synthesis or high-throughput medicinal chemistry workflows, the aryl bromide in 1010422-27-1 ensures efficient Suzuki–Miyaura or Buchwald–Hartwig coupling under standard, broadly applicable conditions (e.g., Pd(dppf)Cl2 or XPhos Pd G3, 60–80 °C, aqueous carbonate base). The faster oxidative addition of ArBr over ArCl (class-level kinetic data [1]) minimizes the need for reaction-specific optimization, enabling the rapid generation of biaryl or aniline-derivatized libraries from a common intermediate. Laboratories should specify CAS 1010422-27-1 in procurement requisitions rather than the chloro analogue (CAS 1851778-25-0) to maintain consistent coupling efficiency across diverse boronic acid or amine partners.

Benzofuran Scaffold Construction via Intramolecular Heck Cyclization

The ortho relationship between the bromine and allyloxy substituents makes 1010422-27-1 a direct precursor for 2,3-dihydrobenzofurans and benzofurans through Pd-catalyzed intramolecular Heck heteroannulation [2]. This one-step cyclization strategy is geometrically inaccessible from non-ortho regioisomers. Medicinal chemistry groups pursuing benzofuran-based kinase inhibitors or GPCR ligands should stock 1010422-27-1 specifically to enable this disconnection; regioisomers such as 1-bromo-4-allyloxy-3-fluorobenzene (CAS 1332355-03-9) cannot participate in the same direct cyclization without additional rearrangement or protecting-group steps.

Synthetic Routes Requiring Claisen-Inert Allyl Aryl Ether Intermediates

For multi-step sequences where a thermal or Lewis-acid-promoted Claisen rearrangement of the allyl ether must be avoided, the fully substituted ortho positions of 1010422-27-1 provide a built-in blocking strategy [3]. Unlike regioisomers retaining an unsubstituted ortho site, 1010422-27-1 will not undergo spontaneous [3,3]-sigmatropic rearrangement during routine handling or subsequent reactions. This makes it the building block of choice for synthetic chemists who intend to retain the allyl ether through multiple transformations before deliberate deprotection or functionalization.

Long-Term Building Block Inventory for Core-Focused Screening Collections

Procurement managers maintaining a core inventory of fluorinated aryl bromide building blocks should prioritize 1010422-27-1 over unstabilized alternatives for its documented TBC stabilization (98% purity, stabilized) . The radical inhibitor extends the practical shelf-life of the allyl ether moiety, reducing the frequency of repurchase and quality-control failure. This shelf-life advantage translates directly into lower total cost of ownership for institutions that stock building blocks for on-demand medicinal chemistry or agrochemical discovery programs.

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